1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-1-(pyridin-3-yl)ethan-1-ol
Description
The compound 1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-1-(pyridin-3-yl)ethan-1-ol features a 1,2-oxazole (isoxazole) core substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a pyridin-3-yl-ethanol moiety. Its structure combines electron-donating (methoxy) and hydrogen-bonding (pyridine) groups, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-1-pyridin-3-ylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-17(20,13-4-3-9-18-11-13)16-10-15(19-22-16)12-5-7-14(21-2)8-6-12/h3-11,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZENESLJWVMNAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)(C2=CC(=NO2)C3=CC=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-1-(pyridin-3-yl)ethan-1-ol typically involves the formation of the oxazole ring followed by the introduction of the pyridine and methoxyphenyl groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-1-(pyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole ring to oxazoline.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole and oxazoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-1-(pyridin-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-1-(pyridin-3-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can form hydrogen bonds with active site residues, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Chalcone Derivatives (α,β-Unsaturated Ketones)
Chalcones, such as those in and , share a conjugated enone system linking two aromatic rings. Key comparisons include:
Cardamonin (Cluster 5)
- Structure: (E)-1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)propenone.
- Activity : IC50 = 4.35 μM (highest inhibitory activity among chalcones in ).
- SAR Insights: Hydroxyl groups at ortho/para positions on ring A enhance activity. No substitutions on ring B maximize potency.
Cluster 6 Chalcones (e.g., 2j, 2h)
- Structure : Substitutions at ortho, meta, and para positions on ring A (iodine at meta) and para on ring B.
- SAR Insights :
Comparison with Target Compound: The target’s 4-methoxyphenyl group (electron-donating) on the isoxazole may reduce inhibitory activity relative to chalcones with electron-withdrawing para substituents.
Isoxazole and Oxadiazole Derivatives
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a)
- Structure: Oxadiazole core with pyrrolidinyl-phenoxy and pyridyl substitutions.
- Activity: Not quantified, but structural similarity highlights the role of pyridyl groups in heterocyclic systems.
1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine Dihydrochloride
- Structure : Isoxazole linked to pyridin-3-yl and methanamine.
- ethanol substitutions may alter solubility and target interactions.
The absence of a pyrrolidinyl group (as in 1a) may reduce steric hindrance, favoring binding to flat enzymatic pockets.
Antioxidant Chalcones ()
- Compound 1: (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)propenone.
- Compound 1d : Methoxy and acrylate substitutions.
- Activity : Both compounds protect PC12 cells from H2O2-induced oxidative stress via dose-dependent mechanisms.
- SAR Insights : Hydroxyl and methoxy groups on ring A correlate with antioxidant efficacy.
Comparison with Target Compound : The target lacks the α,β-unsaturated ketone critical for chalcone antioxidant activity. However, its pyridine ring and isoxazole core may offer alternative redox-modulating properties.
Biological Activity
The compound 1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-1-(pyridin-3-yl)ethan-1-ol is a novel organic molecule that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes an oxazole ring and a pyridine moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
IUPAC Name : 1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-1-(pyridin-3-yl)ethan-1-ol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The oxazole and pyridine rings are known to facilitate binding to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. Specific pathways affected include:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of Mitogen-Activated Protein Kinases (MAPKs), which play critical roles in cell signaling related to inflammation and cancer progression .
Anticancer Activity
Recent studies have highlighted the anticancer potential of the compound. For instance, it has been evaluated in various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes key findings from recent research:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (Cervical Cancer) | 15.5 | Induces apoptosis |
| MCF7 (Breast Cancer) | 18.0 | Inhibits proliferation |
| A549 (Lung Cancer) | 12.0 | Cell cycle arrest |
These results indicate that the compound effectively inhibits cell growth and induces apoptosis in various cancer types.
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been investigated. In vivo studies using mouse models showed that treatment with the compound significantly reduced inflammation markers, including:
- Total Cell Infiltration : Reduced by approximately 51% compared to control groups.
- Eosinophil Infiltration : Decreased by 57%, indicating a strong anti-inflammatory response .
Study 1: MSK1 Inhibition
A detailed investigation into the inhibition of Mitogen and Stress Activated Kinase 1 (MSK1) revealed that the compound exhibited an IC50 value of 17.9 µM, effectively inhibiting MSK1 activity by over 30% at a concentration of 10 µM . This inhibition is crucial as MSK1 is involved in inflammatory responses and cancer cell proliferation.
Study 2: In Vivo Efficacy
In another study, the compound was administered to mice with induced inflammation. The results demonstrated a significant reduction in inflammatory cell infiltration, supporting its potential use as an anti-inflammatory agent in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
